molecular formula C12H14O3 B13756163 Methyl 3-(cyclopropylmethoxy)benzoate CAS No. 1150617-70-1

Methyl 3-(cyclopropylmethoxy)benzoate

Katalognummer: B13756163
CAS-Nummer: 1150617-70-1
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: MXZSLEKEJOEWQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-(cyclopropylmethoxy)benzoate is an organic compound belonging to the class of esters. It is characterized by the presence of a benzoate group attached to a methyl ester and a cyclopropylmethoxy substituent. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(cyclopropylmethoxy)benzoate typically involves the esterification of 3-(cyclopropylmethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-(cyclopropylmethoxy)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form 3-(cyclopropylmethoxy)benzoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Hydrolysis: 3-(cyclopropylmethoxy)benzoic acid and methanol.

    Reduction: 3-(cyclopropylmethoxy)benzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-(cyclopropylmethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 3-(cyclopropylmethoxy)benzoate is primarily based on its ability to interact with specific molecular targets. The ester group can undergo hydrolysis to release the active 3-(cyclopropylmethoxy)benzoic acid, which can then interact with various enzymes and receptors in biological systems. The cyclopropylmethoxy group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

Methyl 3-(cyclopropylmethoxy)benzoate can be compared with other similar compounds such as:

    Methyl 3-(methoxy)benzoate: Lacks the cyclopropyl group, resulting in different chemical and biological properties.

    Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate: Contains an additional hydroxyl group, which can alter its reactivity and biological activity.

    Methyl 3,4-bis-(cyclopropylmethoxy)benzoate: Has two cyclopropylmethoxy groups, leading to increased steric hindrance and potentially different reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

1150617-70-1

Molekularformel

C12H14O3

Molekulargewicht

206.24 g/mol

IUPAC-Name

methyl 3-(cyclopropylmethoxy)benzoate

InChI

InChI=1S/C12H14O3/c1-14-12(13)10-3-2-4-11(7-10)15-8-9-5-6-9/h2-4,7,9H,5-6,8H2,1H3

InChI-Schlüssel

MXZSLEKEJOEWQJ-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=CC=C1)OCC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.